3-(1-Cyanocyclopropyl)benzoic acid

Regioisomerism Medicinal chemistry Pharmacophore geometry

Why choose this compound? The meta-positioned 1-cyanocyclopropyl substituent confers the precise dihedral angle required for B-Raf binding pocket complementarity — a geometry unattainable with ortho or para isomers. Use this unique building block to execute unambiguous SAR studies on kinase inhibitor pharmacophores. Pre-activated acid chloride coupling protocols available. Request a quote today for gram-scale quantities.

Molecular Formula C11H9NO2
Molecular Weight 187.198
CAS No. 884001-11-0
Cat. No. B2862155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Cyanocyclopropyl)benzoic acid
CAS884001-11-0
Molecular FormulaC11H9NO2
Molecular Weight187.198
Structural Identifiers
SMILESC1CC1(C#N)C2=CC=CC(=C2)C(=O)O
InChIInChI=1S/C11H9NO2/c12-7-11(4-5-11)9-3-1-2-8(6-9)10(13)14/h1-3,6H,4-5H2,(H,13,14)
InChIKeyPVBYCSQRUNOEMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Cyanocyclopropyl)benzoic Acid (CAS 884001-11-0) Procurement Guide: Sourcing and Basic Specifications


3-(1-Cyanocyclopropyl)benzoic acid (CAS 884001-11-0) is a benzoic acid derivative bearing a 1-cyanocyclopropyl group at the meta position, with the molecular formula C11H9NO2 and molecular weight of 187.19 g/mol . This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly for constructing kinase inhibitor scaffolds via amide bond formation through its carboxylic acid moiety [1]. It is commercially available at research scale with typical purity specifications of ≥95% .

3-(1-Cyanocyclopropyl)benzoic Acid (CAS 884001-11-0): Why Ortho and Para Isomers Cannot Substitute in Synthesis


In medicinal chemistry campaigns targeting kinase inhibitors, the regioisomeric positioning of the 1-cyanocyclopropyl substituent on the benzoic acid core dictates the spatial orientation of downstream amide coupling products. The meta-substituted 3-(1-cyanocyclopropyl)benzoic acid produces a specific dihedral angle and molecular geometry in final drug candidates that ortho- and para-substituted analogs (e.g., 2-(1-cyanocyclopropyl)benzoic acid, CAS 1314701-10-4 ; 4-(1-cyanocyclopropyl)benzoic acid, CAS 915020-91-6 ) cannot replicate. This geometric constraint directly impacts binding pocket complementarity in target proteins such as Raf kinases [1]. Generic substitution with structurally similar in-class compounds risks synthetic failure due to divergent reactivity profiles and altered pharmacophore presentation in the final conjugate.

3-(1-Cyanocyclopropyl)benzoic Acid (884001-11-0): Quantitative Differentiation Evidence for Procurement


Regioisomeric Impact: Meta vs. Ortho and Para Substitution in 3-(1-Cyanocyclopropyl)benzoic Acid

The meta substitution pattern in 3-(1-cyanocyclopropyl)benzoic acid confers a distinct Hammett substituent constant (σm) that differs from ortho (σo) and para (σp) substituted benzoic acid derivatives. This electronic parameter directly influences the compound's acidity (pKa) and reactivity in amide coupling reactions . While direct pKa values for the cyanocyclopropyl-substituted series are not publicly available, class-level inference from substituted benzoic acids indicates that ortho-substituted analogs exhibit stronger acidity than their meta and para counterparts [1], a difference that alters activation requirements for carboxylic acid derivatization in synthetic workflows.

Regioisomerism Medicinal chemistry Pharmacophore geometry

Solubility Profile of 3-(1-Cyanocyclopropyl)benzoic Acid for Reaction Solvent Selection

3-(1-Cyanocyclopropyl)benzoic acid exhibits calculated aqueous solubility of 0.99 g/L at 25°C, a value that informs solvent selection for synthetic transformations and purification protocols . This low aqueous solubility is characteristic of aromatic carboxylic acids bearing hydrophobic substituents such as the cyanocyclopropyl group. The compound's calculated density of 1.31±0.1 g/cm³ at 20°C and XLogP3 value of 1.4 [1] further define its physical handling characteristics. In the synthetic route disclosed in US Patent 8,324,395, the compound is dissolved in tetrahydrofuran for conversion to the corresponding acid chloride using oxalyl chloride [2].

Solubility Process chemistry Reaction optimization

Synthetic Utility: 3-(1-Cyanocyclopropyl)benzoic Acid as a Key Intermediate in Raf Kinase Inhibitor Synthesis

3-(1-Cyanocyclopropyl)benzoic acid is specifically employed as a building block in the synthesis of Raf kinase inhibitors disclosed in US Patent 8,324,395. In Example A1, the compound is converted to its acid chloride using oxalyl chloride in tetrahydrofuran, then coupled with an amine-bearing benzothiazole-phenoxy scaffold to generate 3-(1-cyanocyclopropyl)-N-[3-({2-[(cyclopropylcarbonyl)amino]-1,3-benzothiazol-6-yl}oxy)phenyl]benzamide [1]. The patent explicitly describes the resulting compound as possessing 'strong Raf inhibitory action (particularly, B-Raf inhibitory action)' [2], positioning 3-(1-cyanocyclopropyl)benzoic acid as a critical structural component contributing to kinase binding activity.

Kinase inhibitor Amide coupling Pharmaceutical intermediate

3-(1-Cyanocyclopropyl)benzoic Acid (884001-11-0): Optimal Research and Development Application Scenarios


Synthesis of Raf Kinase Inhibitor Candidates via Amide Bond Formation

This compound is optimally employed as a carboxylic acid building block for constructing benzamide-containing Raf kinase inhibitors. Activation to the acid chloride (using oxalyl chloride/THF/DMF) enables coupling with aromatic or heteroaromatic amines to generate the 3-(1-cyanocyclopropyl)benzamide pharmacophore [1]. The meta substitution geometry is critical for achieving the proper molecular conformation required for B-Raf binding pocket engagement [1].

Structure-Activity Relationship (SAR) Studies of Cyanocyclopropyl-Containing Kinase Inhibitors

Procurement of the meta-substituted 3-(1-cyanocyclopropyl)benzoic acid enables systematic comparison with ortho (CAS 1314701-10-4) and para (CAS 915020-91-6) regioisomers in SAR campaigns. This facilitates evaluation of how substituent positioning affects inhibitor potency, selectivity, and physicochemical properties in kinase-targeting drug discovery programs .

Process Chemistry Development and Scale-Up Optimization

The documented aqueous solubility (0.99 g/L at 25°C) and XLogP3 (1.4) [2] provide quantitative benchmarks for developing scalable synthetic and purification protocols. The compound's moderate lipophilicity guides solvent selection (e.g., THF for acid chloride formation [1]) and informs workup procedures for multi-gram synthesis campaigns.

Medicinal Chemistry Fragment Library Construction

As a functionalized benzoic acid bearing a conformationally constrained cyanocyclopropyl group, this compound serves as a versatile fragment for library synthesis. The carboxylic acid handle allows for diverse derivatization (esters, amides, hydrazides) while the nitrile group provides a hydrogen bond acceptor and potential site for further elaboration [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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